BenchChemオンラインストアへようこそ!

Tyroserleutide hydrochloride

Hepatocellular carcinoma xenograft Tripeptide structure-activity requirement In vivo tumor inhibition

Tyroserleutide hydrochloride (CAS 852982-42-4), also designated YSL, is a synthetic tripeptide composed of L-tyrosyl-L-seryl-L-leucine hydrochloride. Originally isolated from porcine spleen degradation products, YSL is an immunologically active, low-molecular-weight (417.88 g/mol) antitumor agent that inhibits hepatocellular carcinoma (HCC) cell proliferation, induces apoptosis, and suppresses metastasis.

Molecular Formula C18H28ClN3O6
Molecular Weight 417.9 g/mol
Cat. No. B12301237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyroserleutide hydrochloride
Molecular FormulaC18H28ClN3O6
Molecular Weight417.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H
InChIKeyVQJGHKJCNANIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyroserleutide Hydrochloride (YSL) for Hepatocellular Carcinoma Research — A Phase 3 Tripeptide with Validated Antitumor Selectivity


Tyroserleutide hydrochloride (CAS 852982-42-4), also designated YSL, is a synthetic tripeptide composed of L-tyrosyl-L-seryl-L-leucine hydrochloride . Originally isolated from porcine spleen degradation products, YSL is an immunologically active, low-molecular-weight (417.88 g/mol) antitumor agent that inhibits hepatocellular carcinoma (HCC) cell proliferation, induces apoptosis, and suppresses metastasis [1]. It has advanced to multi-center, randomized, double-blind, placebo-controlled Phase 3 clinical trials for HCC [2], representing one of the most clinically advanced peptide-based anticancer agents in its class.

Why Tyroserleutide Hydrochloride Cannot Be Substituted by Amino Acid Mixtures or Close Tripeptide Analogs


Procurement of generic amino acid mixtures or structurally similar tripeptides (e.g., tyroservatide, YSV) as surrogates for tyroserleutide hydrochloride is not supported by experimental evidence. An equimolar admixture of free L-tyrosine, L-serine, and L-leucine — the constituent amino acids of YSL — produced no significant tumor growth inhibition in the BEL-7402 xenograft model, whereas the intact YSL tripeptide inhibited tumor growth by up to 64.17% at the same dosing schedule [1]. This demonstrates that the specific peptide bond connectivity and three-dimensional conformation of YSL are indispensable for its pharmacological activity. Furthermore, the closely related analog tyroservatide (tyrosyl-seryl-valine, YSV) — differing by a single amino acid (valine replacing leucine) — exhibits a distinct tumor-type specificity profile (broader efficacy including lung cancer), a lower inhibitory index against BEL-7402 HCC cells, and trails YSL in clinical development by approximately one full phase [2][3]. The following quantitative evidence section details these differentiation points with assay-level precision.

Tyroserleutide Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. Amino Acid Admixture, Tyroservatide, and Standard-of-Care Contexts


Intact Tripeptide vs. Free Amino Acid Admixture: BEL-7402 Xenograft Tumor Growth Inhibition

In the BEL-7402 human hepatocarcinoma xenograft nude mouse model, tyroserleutide (YSL) at daily intraperitoneal doses of 80, 160, and 320 μg/kg produced tumor growth inhibition rates of 40.26%, 64.17%, and 59.19%, respectively. In contrast, an equimolar admixture of the three free constituent amino acids (L-tyrosine, L-serine, L-leucine) administered under identical conditions produced no significant tumor inhibition, and the saline control group similarly showed negligible effect [1]. This direct intra-study comparison establishes that the intact tripeptide sequence — not its component amino acids — is the pharmacologically active entity required for antitumor efficacy.

Hepatocellular carcinoma xenograft Tripeptide structure-activity requirement In vivo tumor inhibition

Tumor-Selective Cytotoxicity: Calcium Dysregulation in BEL-7402 HCC Cells vs. Normal Chang Liver Hepatocytes

In a direct intra-study comparison, tyroserleutide (YSL) at 10 μg/mL rapidly induced a sustained increase in cytoplasmic free calcium concentration ([Ca²⁺]i) in BEL-7402 human hepatocarcinoma cells, accompanied by a decrease in mitochondrial transmembrane potential (ΔΨm) — both hallmarks of mitochondrial-mediated apoptosis. Critically, YSL at the same concentration had no effect on calcium homeostasis or mitochondrial transmembrane potential in Chang liver normal hepatocytes [1]. This differential response between malignant and normal liver cells, observed under identical experimental conditions, provides direct evidence of tumor-selective pharmacological activity rather than indiscriminate cytotoxicity.

Tumor selectivity Calcium homeostasis Normal hepatocyte safety

Irradiation-Induced Metastasis Suppression: YSL plus Radiotherapy vs. Radiotherapy Alone in Orthotopic HCC Model

In a metastatic human HCC orthotopic nude mouse model (MHCC97L), radiotherapy alone paradoxically increased the incidence of pulmonary metastasis from 3/6 (50%) in controls to 6/6 (100%, P = 0.046). The addition of tyroserleutide (YSL) at 160 or 320 μg/kg/day nearly abrogated this irradiation-enhanced metastasis, reducing lung metastasis incidence to 1/6 (16.7%) at both dose levels (P = 0.002 vs. radiotherapy alone) [1]. YSL also prolonged life-span by more than 40 days compared to untreated controls, correlating with down-regulation of matrix metalloproteinase-2 (MMP-2), HIF-1α, and TMPRSS4, and inhibition of epithelial-mesenchymal transition (EMT). This anti-metastasis benefit occurred despite YSL not significantly inhibiting primary tumor growth in this model, indicating a mechanistic dissociation between anti-proliferative and anti-metastatic effects.

HCC metastasis Radiotherapy combination Anti-metastatic agent

Direct Comparative Potency: YSL vs. Tyroservatide (YSV) in Hollow Fiber HCC Assay — In Vitro and In Vivo

In a study designed to evaluate tyroservatide (YSV) against five human HCC cell lines using both in vitro MTS assay and in vivo hollow fiber assay, tyroserleutide (YSL) was concurrently tested as a comparator. YSL at 1.6 mg/mL inhibited BEL-7402 cell proliferation in vitro by 63.3%, and at 320 μg/kg/d in vivo produced an inhibitory index of 53.1% — the highest level of inhibition observed among all tested compounds and cell lines in this study [1]. While this publication's primary focus was YSV, the authors explicitly noted that YSL demonstrated superior inhibitory activity against BEL-7402 cells. The review literature further confirms that YSL and YSV, despite their structural similarity (Leu vs. Val at the C-terminal position), exhibit divergent tumor-type specificity: YSL is primarily active against HCC, whereas YSV shows broader activity extending to non-small cell lung cancer and melanoma [2]. This pharmacodynamic divergence means that YSL is the appropriate choice for HCC-focused research programs.

Tripeptide comparator Hollow fiber assay BEL-7402 potency ranking

Clinical Development Advancement: YSL (Phase 3) vs. Tyroservatide (Phase 1/2) for Hepatocellular Carcinoma

Tyroserleutide (YSL) has completed Phase 1 and Phase 2 clinical trials and is currently in multi-center, randomized, double-blind, placebo-controlled Phase 3 clinical trials for hepatocellular carcinoma [1][2]. The Phase 1 trial of continuous infusion YSL in 40 patients with advanced HCC demonstrated that YSL was well tolerated, with treatment responses at 6 and 12 mg/day superior to higher doses, a median 6-month overall survival of 75 days at 6 mg/day, and 100% survival in the 12 mg/day group during stage 1 [3]. In contrast, tyroservatide (YSV), the closest structural analog, has completed Phase 1 and is approaching Phase 2 clinical evaluation [2]. This approximately one full clinical phase difference represents a significantly higher level of clinical validation, more extensive human safety data, and greater proximity to potential regulatory approval — critical considerations for translational research programs and procurement decisions that anticipate long-term compound availability.

Clinical trial phase Regulatory advancement Procurement risk assessment

High-Value Application Scenarios for Tyroserleutide Hydrochloride Based on Verified Differentiation Evidence


HCC Xenograft Efficacy Screening with Structurally Validated Positive Control

Tyroserleutide hydrochloride is the compound of choice as a positive control or reference agent in BEL-7402 and other HCC xenograft efficacy studies where the pharmacological activity must be unequivocally attributed to the intact tripeptide rather than its constituent amino acids. The demonstrated tumor growth inhibition of 40–64% at 80–320 μg/kg/d i.p., combined with the documented failure of free amino acid admixtures to produce any significant inhibition [1], makes YSL an essential validation tool for confirming that observed antitumor effects in peptide-based studies are sequence-specific rather than nutritional or non-specific. Its well-characterized dose-response relationship enables robust inter-study normalization and cross-laboratory reproducibility.

Tumor-Selective Apoptosis and Mitochondrial Toxicity Mechanistic Studies

YSL enables investigation of tumor-selective mitochondrial apoptosis pathways without the confounding variable of normal hepatocyte toxicity. The direct experimental evidence that YSL (10 μg/mL) induces rapid cytoplasmic calcium overload and mitochondrial transmembrane potential collapse in BEL-7402 cells while exerting no effect on calcium homeostasis or ΔΨm in Chang liver normal hepatocytes [2] positions YSL as a uniquely informative tool compound for dissecting the molecular basis of differential calcium signaling between malignant and normal liver cells. This selectivity profile is particularly valuable for studies focused on mitochondrial permeability transition pore (mPTP) regulation and calcium-dependent cell death pathways in HCC.

Anti-Metastasis Drug Discovery Programs Targeting Irradiation-Enhanced HCC Dissemination

YSL is uniquely suitable as a reference anti-metastatic agent in HCC models where radiotherapy is employed. The demonstrated ability of YSL to reduce irradiation-enhanced pulmonary metastasis from 100% to 16.7% (P = 0.002) while prolonging survival by over 40 days, through mechanisms involving HIF-1α and TMPRSS4 down-regulation and EMT inhibition [3], addresses a critical and clinically urgent problem — radiation-induced metastasis promotion — that is not addressed by standard multi-kinase inhibitors such as sorafenib. This makes YSL an indispensable comparator in any HCC metastasis research program evaluating combination radiotherapy strategies.

Peptide-Based Immuno-Oncology Research Leveraging Macrophage Activation

YSL activates the monocyte-macrophage system, enhancing peritoneal macrophage (PEMφ) antitumor cytotoxicity against BEL-7402 and B16-F10 cells and stimulating secretion of the cytotoxic effectors IL-1β, TNF-α, and nitric oxide (NO) by RAW264.7 macrophages [4]. This immunomodulatory dimension, which is independent of direct tumor cell cytotoxicity, makes YSL a valuable tool for studying innate immune-mediated antitumor mechanisms. Its low molecular weight (417.88 g/mol), simple tripeptide structure, documented non-immunogenicity, and favorable synthesis scalability [4] further position it as a practical peptide scaffold for immuno-oncology drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyroserleutide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.